![molecular formula C10H18N2O4 B2513971 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid CAS No. 1936671-99-6](/img/structure/B2513971.png)
1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid
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Description
Boc-MAZ is a synthetic amino acid that was first synthesized in 2005 by researchers at the University of California, Berkeley. It is a derivative of azetidine-3-carboxylic acid (AZC), which is a naturally occurring amino acid found in some plant species. Boc-MAZ has a unique chemical structure that makes it an attractive molecule for scientific research.
Scientific Research Applications
- Researchers use it to introduce azetidine-containing amino acids into peptide sequences, enhancing peptide stability and bioactivity .
- By modifying the side chains, researchers can create analogs with improved pharmacokinetic properties or specific biological activities .
- These ligands can promote enantioselective transformations, making them valuable tools for organic synthesis .
- Researchers explore its incorporation into polymer backbones to enhance mechanical properties, thermal stability, and chemical resistance .
- Scientists use them for site-specific bioconjugation, labeling proteins, and creating bioorthogonal handles for chemical biology studies .
Peptide Synthesis
Drug Design and Medicinal Chemistry
Catalysis and Asymmetric Synthesis
Materials Science
Bioconjugation and Labeling
Peptidomimetics and Foldamers
properties
IUPAC Name |
3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(6-12,11-4)7(13)14/h11H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAUGUHAMPFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-(methylamino)azetidine-3-carboxylic acid |
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